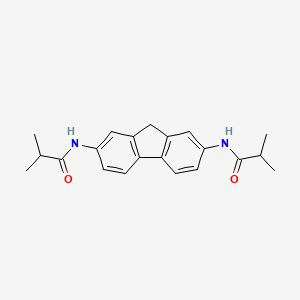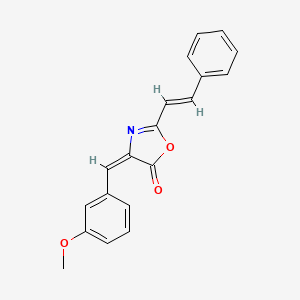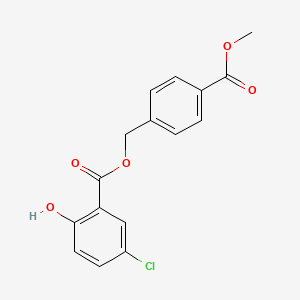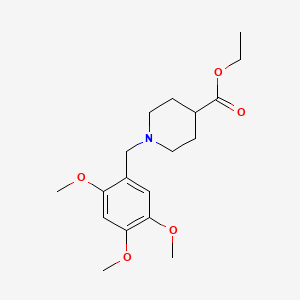
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide), also known as FMOC-Cl, is a chemical compound used in scientific research applications. It is a derivative of fluorene and is commonly used as a protecting group for amino acids during peptide synthesis.
Mécanisme D'action
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) works by reacting with the amino group of an amino acid to form a stable amide bond. This protects the amino group from reacting with other reagents during peptide synthesis. The FMOC group is then removed using a base such as piperidine, which cleaves the amide bond and leaves the amino group free to react with other reagents.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not used in any drug or pharmaceutical applications, so there are no known biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) in peptide synthesis is that it is easily removed using piperidine, which does not affect the peptide chain. This allows for efficient synthesis of peptides without the need for additional purification steps. However, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) can be difficult to remove completely, which can lead to impurities in the final product. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is not compatible with all amino acids, so alternative protecting groups may be needed for certain peptides.
Orientations Futures
For the use of N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) include the development of new protecting groups that are more efficient and easier to remove. Additionally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new fluorescent probes for biochemical assays. Finally, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) could be used in the synthesis of new peptide-based drugs for various medical applications.
Conclusion:
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is a useful compound in scientific research applications, particularly in peptide synthesis. It works by protecting the amino group of amino acids during synthesis and is easily removed using piperidine. While there are some limitations to its use, N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) has many potential future directions for research and development.
Méthodes De Synthèse
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is synthesized by reacting fluorene with chloromethyl methyl ether and then reacting the resulting compound with N,N-dimethylformamide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is primarily used in peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) is also used in the synthesis of fluorescent probes for biochemical assays.
Propriétés
IUPAC Name |
2-methyl-N-[7-(2-methylpropanoylamino)-9H-fluoren-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-12(2)20(24)22-16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)23-21(25)13(3)4/h5-8,10-13H,9H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKAARWKDBARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-9H-fluorene-2,7-diylbis(2-methylpropanamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)


![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)

![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)